molecular formula C34H50O2S B15172488 phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate

phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate

Cat. No.: B15172488
M. Wt: 522.8 g/mol
InChI Key: XVECFOKIKQREAO-CIRLIIRMSA-N
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Description

Phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core modified with a phenyl sulfanylformate group at position 3 and a 17-octyl chain. This compound’s molecular complexity suggests applications in medicinal chemistry, particularly in modulating steroid hormone receptors or enzymatic activity.

Properties

Molecular Formula

C34H50O2S

Molecular Weight

522.8 g/mol

IUPAC Name

phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate

InChI

InChI=1S/C34H50O2S/c1-4-5-6-7-8-10-13-25-17-19-30-29-18-16-26-24-28(37-32(35)36-27-14-11-9-12-15-27)20-22-34(26,3)31(29)21-23-33(25,30)2/h9,11-12,14-16,25,28-31H,4-8,10,13,17-24H2,1-3H3/t25-,28-,29-,30-,31-,33+,34-/m0/s1

InChI Key

XVECFOKIKQREAO-CIRLIIRMSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)OC5=CC=CC=C5)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)OC5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate typically involves multiple steps. The starting materials are often commercially available steroids or their derivatives. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.

    Introduction of the sulfanylformate group: This step involves the reaction of the intermediate with phenylsulfanylformate under controlled conditions.

The reaction conditions often require specific catalysts, solvents, and temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylformate group to thiols.

    Substitution: Nucleophilic substitution reactions can replace the sulfanylformate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols.

Scientific Research Applications

Phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfanylformate derivatives on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Cyclopenta[a]phenanthrene Derivatives

The following table compares key structural and physicochemical properties of phenyl sulfanylformate and related derivatives:

Compound Substituents Molecular Formula Key Features References
Target compound 3-phenyl sulfanylformate; 17-octyl Likely ~C₃₅H₅₄O₂S Enhanced lipophilicity due to octyl chain; polar sulfanylformate group may influence solubility
[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl] octanoate 3-octanoate; 17-(6-methylheptan-2-yl) C₃₅H₆₀O₂ High lipophilicity (octanoate ester); alkyl chain optimizes membrane permeability
(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo-...-17-yl acetate 3-acetate; 17-acetyl C₂₃H₃₀O₄ Acetate ester enhances metabolic stability; ketone at C3 increases reactivity
[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-...-3-yl] acetate 3-acetate; 17-furyl; 10-formyl C₂₅H₃₂O₆ Polar formyl and furyl groups may improve aqueous solubility; acetate aids in prodrug delivery
(3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-Hydroxy-10,13-dimethyl-17-(pyridin-3-yl)...-3-yl acetate 3-acetate; 17-pyridinyl; 6-hydroxy C₂₇H₃₉NO₄ Pyridinyl group enables hydrogen bonding; hydroxyl and acetate enhance bioavailability

Key Comparative Insights

Sulfanylformate at C3 introduces polarity, contrasting with nonpolar esters (e.g., octanoate in ), which may alter metabolic stability or receptor binding .

Stereochemical Influence :

  • Analogues with similar stereochemistry (e.g., 3S,8S,9S configurations) show improved receptor affinity in steroid-based studies, suggesting the target compound’s stereochemistry is critical for activity .

Safety and Reactivity: Esters like acetate () and octanoate () are generally hydrolyzed in vivo to less toxic metabolites. The sulfanylformate group may produce thiol-containing metabolites, necessitating toxicity studies .

Physicochemical Properties

  • Molecular Weight : Estimated ~550–600 g/mol (based on ), similar to other high-molecular-weight steroids.
  • Solubility : Predicted low water solubility due to the octyl chain; sulfanylformate may improve solubility in polar solvents.

Biological Activity

The compound phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological systems. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex polycyclic structure with multiple stereocenters. The molecular formula is C27H47O2SC_{27}H_{47}O_2S, and it has a molecular weight of approximately 453.7 g/mol. The presence of a sulfanyl group and the cyclopentaphenanthrene core may contribute to its biological properties.

1. Anticancer Potential

Research indicates that compounds similar to phenyl [(3S,...)] exhibit anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells via mitochondrial pathways and inhibit proliferation by modulating cell cycle regulators.
  • Case Study : A study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound AMCF-75.2
Compound BMCF-74.8
Phenyl [(3S,...)]MCF-76.0

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, phenyl [(3S,...)] significantly reduced cytokine levels compared to control groups .

3. Neuroprotective Effects

Emerging studies suggest neuroprotective activities:

  • Mechanism : The compound may protect neurons from oxidative stress and apoptosis.
  • Case Study : In an animal model of neurodegeneration induced by oxidative agents, administration of the compound improved behavioral outcomes and reduced markers of neuronal death .

Pharmacokinetics

Understanding the pharmacokinetics of phenyl [(3S,...)] is crucial for evaluating its therapeutic potential:

  • Absorption : Preliminary studies indicate good oral bioavailability.
  • Metabolism : The compound is likely metabolized by cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

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